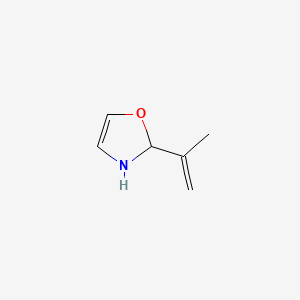![molecular formula C22H20N2O4S4 B14304420 2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] CAS No. 113697-06-6](/img/structure/B14304420.png)
2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] is a complex organic compound featuring a disulfide bond linking two pyrrole rings, each substituted with a 4-methylbenzene-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Sulfonylation: The pyrrole ring is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Disulfide Bond Formation: The final step involves the oxidation of thiol groups to form the disulfide bond. This can be achieved using oxidizing agents like iodine or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The sulfonyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can modulate disulfide bonds in biological systems.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, making it useful in various biochemical processes. The molecular targets and pathways involved include:
Disulfide Bond Formation and Cleavage: The compound can interact with thiol groups in proteins, influencing their structure and function.
Electrophilic Aromatic Substitution: The sulfonyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(N-methylbenzamide): Similar disulfide linkage but with different substituents.
2,2’-Disulfanediylbis(2-methylpropanal): Features a disulfide bond with aldehyde groups.
2,2’-Disulfanediylbis(4-chlorobenzoic acid): Contains disulfide linkage with chlorobenzoic acid groups.
Uniqueness
2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] is unique due to its combination of pyrrole rings and sulfonyl groups, which confer specific chemical reactivity and potential applications in various fields. The presence of the disulfide bond adds to its versatility, allowing it to participate in redox reactions and interact with biological molecules in unique ways.
Properties
CAS No. |
113697-06-6 |
|---|---|
Molecular Formula |
C22H20N2O4S4 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-[[1-(4-methylphenyl)sulfonylpyrrol-2-yl]disulfanyl]pyrrole |
InChI |
InChI=1S/C22H20N2O4S4/c1-17-7-11-19(12-8-17)31(25,26)23-15-3-5-21(23)29-30-22-6-4-16-24(22)32(27,28)20-13-9-18(2)10-14-20/h3-16H,1-2H3 |
InChI Key |
AJQNOJFDGMCBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2SSC3=CC=CN3S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
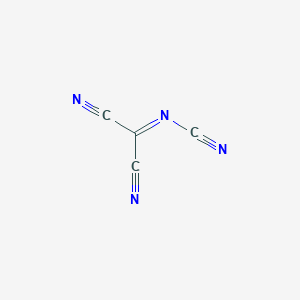
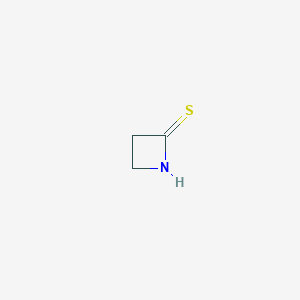
![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)
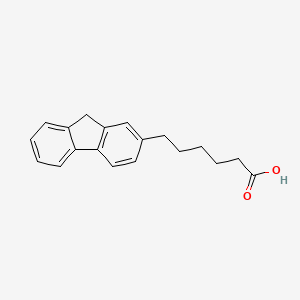
![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
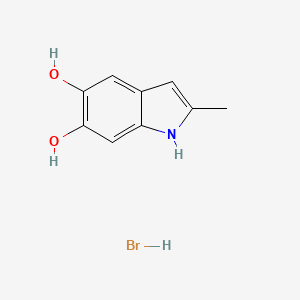
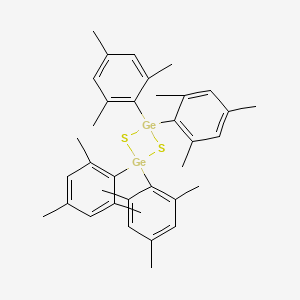

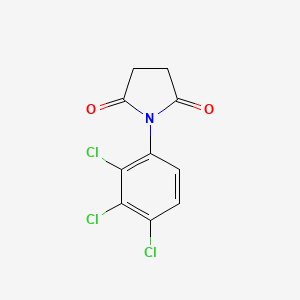
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)

